molecular formula C13H11FN6 B2878814 6-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline CAS No. 2415455-58-0

6-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline

Cat. No.: B2878814
CAS No.: 2415455-58-0
M. Wt: 270.271
InChI Key: RKJUOSGKVLMAQC-UHFFFAOYSA-N
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Description

6-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinazoline ring and a triazolyl-azetidinyl substituent at the 4th position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 6th position of the quinazoline ring using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Triazolyl-Azetidinyl Group: The triazolyl-azetidinyl group can be introduced through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves the reaction of an azide derivative with an alkyne derivative in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced derivatives of the quinazoline core.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with applications in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Quinazoline derivatives, including this compound, have been investigated for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission. The quinazoline core can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: A compound with a similar fluorine substitution but different core structure.

    4-Trifluoromethyl-(1,2,3-triazol-1-yl)quinoline: A compound with a similar triazole substitution but different core structure.

    2,4-Disubstituted thiazoles: Compounds with similar biological activities but different core structures.

Uniqueness

6-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline is unique due to its specific combination of a quinazoline core, a fluorine atom at the 6th position, and a triazolyl-azetidinyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-fluoro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN6/c14-9-1-2-12-11(5-9)13(16-8-15-12)19-6-10(7-19)20-17-3-4-18-20/h1-5,8,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJUOSGKVLMAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2C=C(C=C3)F)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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